Pentamustine

Description

Historical Context of Nitrogen Mustard Derivatives in Therapeutic Research

The journey of alkylating agents in medicine began not in a pharmacy, but on the battlefield. The chemical warfare agent mustard gas (bis(2-chloroethyl) sulfide), used during World War I, was observed to have a profound effect on soldiers, notably causing severely low white blood cell counts. nih.gov This destructive property caught the attention of pharmacologists Louis Goodman and Alfred Gilman, who theorized that a related compound could be used to target rapidly dividing cancer cells. nih.gov

In the 1940s, they repurposed this concept by developing liquid formulations of related nitrogen-containing compounds, known as nitrogen mustards. nih.govmdpi.com Their pioneering intravenous administration of a nitrogen mustard to a patient with malignant lymphoma resulted in a temporary but significant regression of the tumor, marking the dawn of modern chemotherapy. nih.govnih.gov This breakthrough spurred the development of a family of nitrogen mustard derivatives, including mechlorethamine, cyclophosphamide, chlorambucil, and melphalan, which became mainstays in various treatment regimens. nih.govmdpi.com

These compounds all function as alkylating agents; they work by introducing alkyl groups into the DNA of cancer cells, primarily at the N-7 position of the guanine (B1146940) base. nih.gov This chemical modification disrupts DNA replication and can create cross-links within the DNA molecule, leading to irreparable damage and subsequent cell death. nih.govresearchgate.net Following the establishment of nitrogen mustards, research expanded to other classes of alkylating agents, including the nitrosoureas, in a continuing effort to develop more effective and targeted therapies.

Rationale for Investigation of Pentamustine as a Research Compound

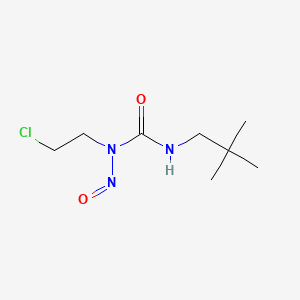

This compound was identified as a research compound within the broader scientific endeavor to expand the arsenal (B13267) of anticancer agents. The World Health Organization (WHO) listed "this compound" in 1981 as a proposed International Nonproprietary Name (Prop. INN), identifying its chemical structure as 1-(2-chloroethyl)-3-neopentyl-1-nitrosourea. who.int This places it in the nitrosourea (B86855) class of alkylating agents, not the nitrogen mustard class, though both share the fundamental mechanism of DNA alkylation.

The primary rationale for investigating novel alkylating agents like this compound stems from the limitations of first-generation compounds. frontiersin.orgresearchgate.net These limitations include significant systemic toxicity, a lack of selectivity for cancer cells over healthy, rapidly dividing cells, and the development of drug resistance by tumors. mdpi.comnih.gov

The scientific impetus for synthesizing and studying new derivatives like this compound included:

Overcoming Drug Resistance: Creating molecules with novel structures that might not be recognized by the cellular mechanisms that cause resistance to existing drugs. nih.gov

Improving Selectivity: Modifying the chemical structure in an attempt to enhance uptake by cancer cells or to be activated specifically within the tumor environment. frontiersin.orggla.ac.uk

Altering Physicochemical Properties: Research into new agents aimed to modify properties like lipophilicity, which could influence how the drug is distributed in the body and its ability to cross biological barriers, such as the blood-brain barrier—a known characteristic of some nitrosoureas. mdpi.com

This compound, with its unique neopentyl group, represented a novel structure within the nitrosourea family, justifying its initial synthesis and classification as a compound of research interest.

Table 1: Chemical Identity of this compound

| Property | Details |

|---|---|

| Proposed INN | This compound |

| Chemical Name | 1-(2-chloroethyl)-3-neopentyl-1-nitrosourea |

| CAS Number | 73105-03-0 |

| Molecular Formula | C₈H₁₇ClN₂O₂ |

| Compound Class | Alkylating Agent; Nitrosourea |

Overview of Current Academic Landscape Pertaining to this compound

Despite its formal naming and classification, the academic and research landscape for this compound is exceptionally limited. A review of scientific literature and clinical trial databases reveals a conspicuous absence of dedicated studies on this compound. It is not associated with any significant preclinical or clinical research programs that are publicly documented.

The compound is occasionally listed in patent documents among extensive lists of potential chemotherapeutic agents that could be used in various drug delivery systems or combination therapies. justia.comgoogle.comepo.org Its presence in these documents is typically as part of a broad class of alkylating agents rather than as a specific focus of investigation. Furthermore, this compound appears in the catalogs of some chemical suppliers as a compound available for custom synthesis for research purposes only, which indicates it is not in widespread production or use. hodoodo.com An older publication also refers to the compound by the name "Salisburystin". cancer.gov

This lack of a research footprint suggests that while this compound was synthesized and identified as a novel chemical entity, it may not have demonstrated sufficient promise in early, non-publicized screening to warrant further development or extensive academic investigation.

Scope and Objectives of Academic Inquiry into this compound

The scope of academic inquiry into this compound appears to have been preliminary and confined to the earliest stages of drug discovery. The primary objective for creating a novel compound like this compound would have been to assess its fundamental properties as a potential anticancer agent. researchgate.netimrpress.com

The initial research objectives would likely have included:

Chemical Synthesis and Characterization: The first step would be the synthesis and confirmation of the novel molecular structure. google.comgoogle.com

Evaluation of Cytotoxicity: Performing in vitro studies using cancer cell lines to determine if the compound possesses cytotoxic activity and to establish its potency.

Mechanistic Studies: Investigating whether its mechanism of action aligns with that of other nitrosoureas, namely its ability to alkylate and damage DNA.

Given the lack of published data, it can be inferred that the inquiry did not advance to more complex preclinical stages, such as animal model testing to evaluate efficacy and create a toxicological profile. oncotarget.comnih.gov The ultimate goal of such early-stage research is to identify promising candidates for further development, and the absence of subsequent literature on this compound suggests the initial findings did not justify moving forward.

Table 2: Representative Alkylating Agent Classes

| Compound Class | Representative Agent | Core Mechanism |

|---|---|---|

| Nitrogen Mustard | Cyclophosphamide | DNA alkylation at the N-7 position of guanine. nih.gov |

| Nitrosourea | Carmustine | DNA alkylation and cross-linking. researchgate.net |

| Nitrosourea | this compound | Presumed DNA alkylation, characteristic of its class. |

Structure

3D Structure

Propriétés

Numéro CAS |

73105-03-0 |

|---|---|

Formule moléculaire |

C8H16ClN3O2 |

Poids moléculaire |

221.68 g/mol |

Nom IUPAC |

1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea |

InChI |

InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13) |

Clé InChI |

UOAFGUOASVSLPK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CNC(=O)N(CCCl)N=O |

SMILES canonique |

CC(C)(C)CNC(=O)N(CCCl)N=O |

Autres numéros CAS |

73105-03-0 |

Origine du produit |

United States |

Synthetic Methodologies and Structural Derivatization of Pentamustine

Established Synthetic Pathways for Pentamustine Analogues

The synthesis of this compound, chemically identified as 1-(2-chloroethyl)-3-neopentyl-1-nitrosourea, and its analogues, is a topic of significant interest. hodoodo.comwho.int While detailed, step-by-step synthetic protocols for this compound itself are not extensively published in readily accessible literature, general methods for the synthesis of N-nitrosourea compounds can be inferred to apply.

Mechanistic Aspects of Key Synthesis Steps

The synthesis of nitrosoureas like this compound typically involves the reaction of a corresponding urea (B33335) precursor with a nitrosating agent. The key mechanistic step is the introduction of the nitroso group (N=O) onto one of the nitrogen atoms of the urea moiety. This reaction is often sensitive to pH and temperature, requiring careful control to achieve desired yields and prevent side reactions. The presence of the chloroethyl group is crucial for the alkylating activity of the final compound, a characteristic feature of many chemotherapeutic agents in this class. ncats.io

Design Principles for Structural Modifications of this compound

The structural framework of this compound offers several avenues for modification to modulate its biological activity and pharmacokinetic profile.

Rational Design of this compound Derivatives for Modulated Biological Activity

The rational design of this compound derivatives focuses on altering specific parts of the molecule to enhance efficacy or confer new properties. Key areas for modification include:

The Chloroethyl Group: Modifications to this group, such as replacing chlorine with other halogens or functional groups, can alter the compound's alkylating potential and reactivity.

The Neopentyl Group: Varying the steric bulk and lipophilicity of this group by substituting it with other alkyl or aryl moieties can impact the molecule's solubility, membrane permeability, and interaction with biological targets.

The Urea and Nitrosourea (B86855) Moieties: Changes to these core structures can influence the compound's stability and mechanism of action.

The design of such derivatives is often guided by computational modeling and structure-activity relationship (SAR) studies to predict the effects of these modifications.

Prodrug Strategies for this compound and its Analogues in Research

Prodrug strategies are a key area of research for enhancing the therapeutic index of cytotoxic compounds like this compound. nih.gov A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, often at the target site. nih.govgoogle.com For this compound analogues, prodrug approaches could involve:

Enzyme-cleavable linkers: Attaching a promoiety to the this compound structure via a linker that is specifically cleaved by an enzyme overexpressed in tumor tissues. google.com This would lead to targeted release of the active drug, minimizing systemic toxicity.

pH-sensitive modifications: Designing derivatives that are stable at physiological pH but release the active compound in the acidic tumor microenvironment.

Polymer-drug conjugates: Linking this compound analogues to polymers to improve solubility, prolong circulation time, and achieve passive tumor targeting through the enhanced permeability and retention (EPR) effect.

These strategies aim to improve the delivery and selectivity of the drug, thereby enhancing its therapeutic window. googleapis.com

Advanced Chemical Synthesis Techniques Applied to this compound Research

Modern synthetic methodologies can offer significant advantages in the preparation and diversification of this compound and its analogues. While specific applications to this compound are not widely documented, techniques prevalent in complex molecule synthesis are relevant. nuvisan.com

Advanced techniques such as flow chemistry could provide better control over reaction parameters like temperature and mixing, which is crucial for sensitive reactions like nitrosation. nuvisan.com This can lead to higher yields, improved safety, and easier scale-up. nuvisan.com Furthermore, high-throughput synthesis and parallel chemistry approaches can be employed to rapidly generate libraries of this compound derivatives for biological screening. nuvisan.com These methods accelerate the process of identifying new analogues with improved properties. The use of solid-phase synthesis could also facilitate the purification of products and the creation of combinatorial libraries.

Mechanistic Investigations of Pentamustine S Biological Action

Molecular Interactions and Binding Affinities of Pentamustine

The biological effects of this compound are rooted in its ability to interact with and modify key cellular macromolecules. numberanalytics.combiorxiv.org These interactions are fundamental to its mechanism of action.

Identification of Putative Molecular Targets in Cellular Systems

As an alkylating agent, this compound is predicted to form covalent bonds with nucleophilic sites on various biomolecules. creative-proteomics.comnih.gov The primary molecular target for this class of compounds is DNA, where the agent can form adducts, leading to downstream cellular consequences. wikipedia.org Beyond DNA, proteins also present a vast landscape of potential targets. creative-proteomics.comcreative-proteomics.com Specifically, amino acid residues with nucleophilic side chains, such as cysteine and lysine (B10760008), are susceptible to alkylation. creative-proteomics.com This modification can alter the structure and function of proteins, thereby impacting numerous cellular processes. creative-proteomics.comnih.gov

The identification of specific protein targets is crucial for a comprehensive understanding of this compound's activity. clevelandclinic.orgsinobiological.comemory.edu Computational methods, such as molecular docking, can help predict the binding modes and affinities of small molecules to proteins, offering insights into potential interactions. numberanalytics.combiorxiv.org Experimental approaches, including proteomic techniques, can then validate these putative targets and elucidate the functional consequences of their alkylation. creative-proteomics.comnih.gov

Table 1: Potential Molecular Targets for Alkylating Agents like this compound

| Macromolecule | Specific Target Site | Potential Consequence of Binding |

| DNA | Nucleophilic centers in purine (B94841) bases (e.g., N7 of guanine) | Formation of DNA adducts, leading to mutations and cell death. wikipedia.org |

| Proteins | Cysteine and lysine residues | Alteration of protein structure and function, enzyme inhibition, disruption of protein-protein interactions. creative-proteomics.comcreative-proteomics.com |

Analysis of DNA Adduct Formation and Repair Pathways

The interaction of this compound with DNA is a critical aspect of its biological activity. As an alkylating agent, it is expected to form DNA adducts, which are segments of DNA bound to the chemical. wikipedia.org The formation of these adducts can disrupt the normal processes of DNA replication and transcription, ultimately leading to cytotoxic effects. wikipedia.org

The formation of DNA adducts is influenced by the chemical reactivity of the agent and the accessibility of nucleophilic sites within the DNA molecule. wikipedia.org The N7 position of guanine (B1146940) is a particularly common site for alkylation. wikipedia.org The presence of these bulky adducts can distort the DNA helix, creating a lesion that is recognized by the cell's DNA repair machinery. wikipedia.orgnih.gov

Cells possess several DNA repair pathways to counteract the damage caused by alkylating agents. These include:

Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions. mdpi.com

Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove a wide range of bulky, helix-distorting DNA adducts. nih.govmdpi.com

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of more complex DNA damage, such as double-strand breaks, which can arise from the processing of DNA adducts. mdpi.com

The efficiency of these repair pathways can determine the ultimate fate of the cell. If the DNA damage is too extensive to be repaired, the cell may be directed towards apoptosis. mdpi.commdpi.com

Protein Alkylation and Functional Perturbations

In addition to its effects on DNA, this compound has the potential to alkylate proteins, leading to significant functional perturbations. creative-proteomics.comnih.govcreative-proteomics.com Alkylation can occur on various amino acid residues, with cysteine being a primary target due to the high nucleophilicity of its thiol group. creative-proteomics.com Lysine residues can also be alkylated. creative-proteomics.com

The covalent modification of proteins by alkylating agents can have a range of consequences:

Alteration of Protein Structure and Function: Alkylation can disrupt the three-dimensional structure of a protein, leading to a loss of its normal function. creative-proteomics.com This is particularly critical for enzymes, where modification of active site residues can lead to irreversible inhibition.

Inhibition of Disulfide Bond Formation: By capping cysteine residues, alkylation can prevent the formation of disulfide bonds, which are important for the stability and structure of many proteins. creative-proteomics.comcreative-proteomics.com

Disruption of Protein-Protein Interactions: The modification of residues at protein interaction interfaces can prevent the formation of essential protein complexes. creative-proteomics.com

Cellular Responses Induced by this compound Exposure

The molecular interactions of this compound trigger a variety of cellular responses, ultimately determining the fate of the exposed cell. These responses often involve the activation of complex signaling networks that control cell cycle progression and cell death.

Induction of Cell Cycle Arrest and Apoptosis Pathways

A common cellular response to DNA damage and other cellular stresses induced by alkylating agents is the activation of cell cycle checkpoints. googleapis.comnih.gov These checkpoints are regulatory pathways that halt the progression of the cell cycle, providing time for the cell to repair damage before proceeding to the next phase. nih.gov For instance, DNA damage can trigger a G1 or G2/M phase arrest. mdpi.comnih.gov This arrest prevents the replication of damaged DNA or the segregation of aberrant chromosomes. nih.gov

If the cellular damage is too severe to be repaired, the cell may initiate a programmed cell death pathway known as apoptosis. mdpi.comresearchgate.net Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells in a controlled manner. researchgate.net Key players in the apoptotic pathway include caspases, a family of proteases that execute the dismantling of the cell. researchgate.net The induction of apoptosis can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The balance between cell cycle arrest and apoptosis is often crucial in determining the outcome of exposure to a cytotoxic agent. researchgate.net

Table 2: Key Cellular Responses to this compound-like Agents

| Cellular Response | Key Molecular Players | Outcome |

| Cell Cycle Arrest | p53, p21, Cdks | Halts cell cycle progression to allow for DNA repair. nih.gov |

| Apoptosis | Caspases, Bcl-2 family proteins | Programmed cell death to eliminate severely damaged cells. researchgate.netnih.gov |

Modulation of Cellular Signaling Networks

The cellular responses to this compound are orchestrated by complex and interconnected signaling networks. researchgate.netroutledge.comnih.gov Exposure to alkylating agents can activate a multitude of signaling pathways, including those involved in stress responses, cell survival, and cell death. researchgate.net

For example, the DNA damage response pathway involves a cascade of protein kinases that signal the presence of DNA lesions to the cell cycle and apoptosis machinery. nih.gov Other signaling pathways, such as the MAP kinase and PI3K/Akt pathways, can also be modulated by cellular stress and play a role in determining the cell's fate. nih.govnih.gov The PI3K/Akt pathway, for instance, is often associated with cell survival, and its inhibition can promote apoptosis. nih.gov Conversely, the activation of certain MAP kinase pathways can contribute to the induction of apoptosis.

Autophagy and Other Cell Death Modalities

Autophagy is a conserved cellular process for degrading and recycling cellular components, playing a dual role in both cell survival and cell death. wikipedia.org The interplay between autophagy and apoptosis, another form of programmed cell death, is particularly complex, often acting in a mutually exclusive manner. mdpi.com

Autophagy Induction and its Interplay with Apoptosis:

Research indicates that some compounds can induce autophagy, characterized by the conversion of microtubule-associated protein 1 light chain 3 (LC3)-I to LC3-II. nih.govbioradiations.comresearchgate.netpromega.com This conversion is a hallmark of autophagosome formation. researchgate.netpromega.com The induction of autophagy can sometimes act as a precursor to other cellular events. For instance, studies on other compounds have shown that autophagy can occur upstream of the unfolded protein response (UPR), an ER stress response. nih.gov However, a positive feedback loop might exist where ER stress can, in turn, enhance autophagy. nih.gov

The relationship between autophagy and apoptosis is intricate. Generally, autophagy is a survival mechanism that can prevent apoptosis by degrading mitochondria and caspases. frontiersin.org The anti-apoptotic protein Bcl-2 can inhibit autophagy by interacting with Beclin 1, a key protein in the initiation of autophagosome formation. mdpi.comresearchmap.jpnih.govmdpi.com The dissociation of the Bcl-2/Beclin 1 complex is a critical step for autophagy induction. mdpi.com Conversely, inhibition of autophagy has been shown to increase apoptosis in certain cancer cells, suggesting that targeting autophagy could be a viable therapeutic strategy. wikipedia.orgfrontiersin.org In some contexts, however, autophagy can promote cell death. wikipedia.org

Markers of Apoptosis:

Apoptosis is a regulated process of cell death involving a cascade of caspases. creative-diagnostics.comwikipedia.orgnih.gov Initiator caspases (like caspase-8, -9, and -10) activate executioner caspases (like caspase-3, -6, and -7), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. creative-diagnostics.commdpi.com A key event in apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), which can be used as a marker for this process. googleapis.comjustia.comgoogleapis.comnih.gov The activation of caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic pathway. creative-diagnostics.commdpi.com

Other Cell Death Modalities:

Beyond apoptosis and autophagy-dependent cell death, other forms of regulated cell death exist, including necroptosis, pyroptosis, and ferroptosis. nih.govnih.gov Oncosis, another form of cell death, is characterized by cellular swelling and is often triggered by a severe depletion of ATP. frontiersin.org The activation of PARP can lead to ATP depletion and push the cell towards oncosis. frontiersin.org

The following table summarizes key proteins involved in autophagy and apoptosis and their functions.

| Protein | Function | Key Processes Involved |

| LC3 | Exists in two forms, LC3-I (cytosolic) and LC3-II (membrane-bound). The conversion of LC3-I to LC3-II is a key indicator of autophagosome formation. nih.govbioradiations.comresearchgate.netpromega.comnovusbio.com | Autophagy |

| Beclin 1 | A central component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the initiation of autophagosome formation. nih.govmdpi.commdpi.com Its interaction with Bcl-2 inhibits autophagy. mdpi.comresearchmap.jpnih.govmdpi.com | Autophagy |

| Caspases | A family of proteases that execute the process of apoptosis. They are categorized as initiator caspases (e.g., -8, -9) and executioner caspases (e.g., -3, -7). creative-diagnostics.comnih.govsigmaaldrich.com Activation occurs through a proteolytic cascade. nih.govsigmaaldrich.com | Apoptosis |

| PARP | A nuclear enzyme involved in DNA repair. Its cleavage by caspases during apoptosis serves as a biochemical marker of this cell death process. googleapis.comjustia.comgoogleapis.comnih.gov | Apoptosis, Oncosis |

| Bcl-2 | An anti-apoptotic protein that can also inhibit autophagy through its interaction with Beclin 1. mdpi.comresearchmap.jpnih.govmdpi.com | Apoptosis, Autophagy |

Theoretical and Computational Models of this compound's Action

Theoretical and computational models are increasingly valuable tools for understanding the complex biological actions of chemical compounds like this compound. These in silico approaches can provide insights into molecular interactions, predict biological activity, and help to build comprehensive models of cellular responses.

In Silico Modeling of Molecular Docking and Dynamics

In silico modeling, particularly molecular docking and molecular dynamics (MD) simulations, allows for the investigation of how a compound like this compound might interact with its biological targets at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies could be used to predict its binding affinity and mode of interaction with key proteins involved in the cellular pathways it modulates.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. researchgate.netmdpi.comnih.govnih.govarxiv.org These simulations can be used to study the stability of a ligand-protein complex predicted by docking, and to explore the effects of the compound on the protein's dynamics and function. For instance, MD simulations have been used to study the behavior of molecules like pentacene (B32325) in different environments. researchgate.netnih.govarxiv.org Fully atomistic MD simulations can provide detailed insights into the structure and interactions of molecules at a molecular level. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.orgresearchgate.net

The primary goal of QSAR studies is to develop models that can predict the activity of new, unsynthesized compounds. physchemres.org These models are built using a "training set" of molecules with known activities and then validated using a "test set". nih.gov Various statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are employed to build these models. physchemres.orgnih.gov

For this compound, QSAR studies could be instrumental in designing and identifying new derivatives with potentially improved or more specific biological activities. By identifying the key structural features (descriptors) that are important for its action, medicinal chemists can guide the synthesis of new molecules with a higher probability of success. physchemres.org

The table below outlines the general steps involved in a QSAR study.

| Step | Description |

| Data Set Selection | A set of compounds with known biological activities is chosen. This set is typically divided into a training set for model building and a test set for validation. nih.gov |

| Descriptor Calculation | A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. researchgate.net |

| Model Development | Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to establish a mathematical relationship between the descriptors and the biological activity. physchemres.orgnih.gov |

| Model Validation | The predictive power of the developed QSAR model is assessed using internal and external validation techniques to ensure its robustness and reliability. researchgate.net |

| Prediction | The validated QSAR model can then be used to predict the biological activity of new, untested compounds. physchemres.org |

Systems Biology Approaches to Predict Cellular Responses

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.gov Computational modeling is a cornerstone of systems biology, allowing for the integration of diverse experimental data into comprehensive models that can simulate and predict cellular behavior. nih.govnih.gov

By building mathematical models of the signaling pathways affected by this compound, researchers can simulate the cellular response to the compound under various conditions. These models can help to:

Unravel complex feedback loops and crosstalk between different signaling pathways, such as the interplay between autophagy and apoptosis.

Identify key nodes in the network that are most sensitive to perturbation by this compound.

Generate new hypotheses about the compound's mechanism of action that can be tested experimentally. nih.gov

Computational models in systems biology can range from detailed mechanistic models based on biochemical reaction kinetics to more abstract data-driven models. nih.gov These approaches provide a powerful framework for a holistic understanding of this compound's biological effects.

Preclinical Efficacy Studies in Research Models

In Vitro Cellular Model Systems for Pentamustine Evaluation

In vitro studies are the foundational step in assessing the potential of a new anti-cancer compound. These laboratory-based tests utilize cancer cell lines to determine a compound's biological activity and mechanism of action at a cellular level.

Characterization of Cell Line Panels for Sensitivity Profiling

To understand the spectrum of a drug's activity, it is typically tested against a large panel of well-characterized cancer cell lines from various tissue origins (e.g., lung, breast, colon). This process, known as sensitivity profiling, helps identify which cancer types might be most responsive to the compound. Key data points such as the half-maximal inhibitory concentration (IC50), which measures the drug's potency in inhibiting cell growth, are determined for each cell line.

No publicly available data exists detailing the sensitivity of any cancer cell line panels to this compound.

Development of 2D and 3D Cell Culture Models

Initial screening is often conducted using traditional two-dimensional (2D) cell cultures, where cells grow in a single layer on a flat surface. google.comnomuraresearchgroup.com However, to better mimic the complex environment of a solid tumor, researchers increasingly use three-dimensional (3D) cell culture models, such as spheroids or organoids. google.comgoogleapis.combiospace.com These models allow for more physiologically relevant cell-cell and cell-matrix interactions, which can significantly influence a drug's efficacy. regulations.gov

There is no information available on the evaluation of this compound in either 2D or 3D cell culture models.

High-Throughput Screening Methodologies

High-throughput screening (HTS) employs automation and robotics to test thousands of compounds against biological targets rapidly. epo.orgrospatent.gov.rugoogle.com This process is crucial for identifying promising "hits" from large chemical libraries that warrant further investigation. epo.orgrospatent.gov.ru HTS can be used to assess a compound's effect on cell viability, proliferation, or specific molecular pathways. epo.org

No published results from any high-throughput screening campaigns involving this compound are available.

In Vivo Non-Human Animal Models for Efficacy Assessment

Compounds that show promise in vitro are advanced to in vivo studies using non-human animal models to evaluate their efficacy and effects within a living organism. google.com

Establishment of Xenograft and Syngeneic Models

The most common in vivo models in cancer research are xenograft and syngeneic models.

Xenograft models involve implanting human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice. nomuraresearchgroup.comdtic.mil This allows for the study of a human tumor's response to a drug in a living system. nomuraresearchgroup.comgoogleapis.com

Syngeneic models use tumor cells derived from the same inbred strain of an immunocompetent mouse. nomuraresearchgroup.com These models are essential for evaluating immunotherapies, as they possess a fully functional immune system that can interact with the tumor and the therapeutic agent.

No studies have been published describing the establishment of either xenograft or syngeneic models to test the efficacy of this compound.

Evaluation of Tumor Growth Inhibition in Preclinical Settings

In in vivo studies, the primary endpoint is typically the evaluation of tumor growth inhibition. Researchers monitor tumor volume over time in treated animals compared to a control group. This provides critical information on whether a compound can effectively slow or stop tumor progression in a complex biological system.

There is no available data on the evaluation of this compound's ability to inhibit tumor growth in any preclinical animal models.

Pharmacodynamic Biomarker Identification in Preclinical Models

There is no information available in the scientific literature regarding the identification or evaluation of specific pharmacodynamic biomarkers for this compound in preclinical models. Pharmacodynamic biomarkers are used to measure the biological effect of a drug on its target. google.com For DNA alkylating agents, such biomarkers could include measurements of DNA damage (e.g., γ-H2AX foci) or the induction of apoptotic pathways. nih.gov However, no such studies have been published for this compound.

Mechanisms of Resistance to Pentamustine in Research Models

Identification of Acquired and Intrinsic Resistance Mechanisms to Pentamustine

There is currently no specific information available in scientific literature detailing the acquired and intrinsic resistance mechanisms to this compound. While general mechanisms of chemotherapy resistance are well-documented for other compounds, their specific relevance to this compound has not been established.

Role of Drug Efflux Transporters (e.g., ABC Transporters)

The role of drug efflux transporters, such as ATP-binding cassette (ABC) transporters, in conferring resistance to this compound has not been specifically investigated or reported. In general, ABC transporters contribute to multidrug resistance by actively pumping chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. However, no studies have confirmed this compound as a substrate for any known ABC transporter.

DNA Damage Response and Repair Overexpression

While this compound, as a derivative of the alkylating agent bendamustine (B91647), is expected to induce DNA damage, there is no direct evidence from research models on the overexpression of DNA damage response and repair pathways as a mechanism of resistance to this compound. Enhanced DNA repair capacity is a common mechanism of resistance to DNA-damaging agents, but its specific role in the context of this compound remains to be elucidated.

Alterations in Target Expression or Function

The specific molecular targets of this compound have not been fully characterized, and consequently, there is no information on alterations in their expression or function leading to resistance. For many targeted therapies, mutations or changes in the expression levels of the target protein can prevent the drug from binding effectively, but this has not been demonstrated for this compound.

Cellular and Molecular Adaptations Leading to this compound Resistance

Detailed studies on the cellular and molecular adaptations that lead to the development of resistance to this compound are not available. Understanding these adaptations is crucial for developing strategies to overcome resistance, but such research has not yet been published.

Phenotypic Characterization of Resistant Cell Lines

The development and phenotypic characterization of cell lines specifically resistant to this compound have not been described in the scientific literature. Such cell lines are essential tools for studying the mechanisms of resistance, and their absence hinders research in this area.

Genomic and Proteomic Profiling of Resistance

There are no published studies on the genomic and proteomic profiling of this compound-resistant research models. These approaches are powerful for identifying the genetic mutations, altered gene expression, and changes in protein levels that are associated with drug resistance. The lack of such data for this compound means that the molecular landscape of resistance to this compound is currently unknown.

Development of In Vitro Resistance Models for Research

The study of resistance to chemotherapeutic agents like this compound relies heavily on the development of robust in vitro models that mimic the acquisition of resistance in a clinical setting. These laboratory models, typically cancer cell lines, are essential for investigating the molecular mechanisms that drive resistance and for testing novel therapeutic strategies to overcome it. The generation of these models often involves subjecting cancer cells to the selective pressure of the drug over a prolonged period.

Continuous and Pulsed Drug Exposure Methodologies

Two primary methodologies are employed to develop drug-resistant cell lines in the laboratory: continuous and pulsed drug exposure. Both methods aim to select for and expand populations of cells that can survive and proliferate in the presence of the cytotoxic agent.

Continuous Drug Exposure involves cultivating cancer cells in the continuous presence of a chemotherapeutic agent. The process typically starts with a low concentration of the drug, which is gradually increased over time as the cell population demonstrates tolerance. This method is intended to mimic the constant drug pressure that tumor cells might experience during certain chemotherapy regimens. For instance, in the development of resistance models for the related compound bendamustine, researchers have successfully generated resistant lymphoma cell lines by continuous exposure to increasing concentrations of the drug for over a year aacrjournals.org. One such study on a mantle cell lymphoma-derived cell line involved a gradual escalation of the bendamustine concentration from 5 to 50 μM over eight months, resulting in a resistant subline nih.gov.

Pulsed Drug Exposure , in contrast, involves treating the cells with a higher concentration of the drug for a short period, followed by a recovery phase in drug-free media. This approach is designed to simulate the intermittent, high-dose scheduling of many clinical chemotherapy protocols. This method can select for cells with mechanisms that allow them to survive acute, high-level drug-induced stress.

The choice of methodology can influence the types of resistance mechanisms that develop. Continuous exposure may select for adaptive changes in drug metabolism or target expression, while pulsed exposure might favor mechanisms that enhance DNA repair or cell survival pathways.

The following table summarizes the key characteristics of these two methodologies:

| Methodology | Description | Simulates Clinical Scenario | Potential Resistance Mechanisms Selected |

|---|---|---|---|

| Continuous Exposure | Cells are grown in the constant presence of the drug, with concentrations gradually increased over time. | Continuous infusion or daily low-dose oral chemotherapy. | Upregulation of drug efflux pumps, alterations in drug metabolism, changes in target protein expression. |

| Pulsed Exposure | Cells are treated with a high concentration of the drug for a short period, followed by a recovery period in drug-free medium. | Standard intermittent, high-dose chemotherapy cycles. | Enhanced DNA damage repair pathways, activation of pro-survival signaling, resistance to apoptosis. |

CRISPR-based Gene Editing for Resistance Mechanism Elucidation

The advent of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) gene-editing technology has revolutionized the study of drug resistance. This powerful tool allows for precise modification of the genome, enabling researchers to systematically identify genes and genetic pathways that contribute to a resistant phenotype.

CRISPR-based screens, particularly genome-wide CRISPR knockout screens, are a high-throughput method for identifying genes whose loss leads to drug resistance. In such a screen, a library of guide RNAs (gRNAs) targeting thousands of genes is introduced into a population of cancer cells. These cells are then treated with the drug of interest. Cells that have a survival advantage due to the knockout of a specific gene will be enriched in the surviving population. Deep sequencing can then be used to identify the gRNAs that are overrepresented, thereby pinpointing the genes whose inactivation confers resistance nih.govfrontiersin.org.

While specific CRISPR screens for this compound resistance are not yet published, this methodology has been widely applied to understand resistance to other chemotherapeutic agents, including other alkylating agents. These screens can uncover novel and unexpected resistance mechanisms that would be difficult to identify through traditional methods. For example, a genome-wide CRISPR-Cas9 screen could be employed in this compound-sensitive cells to identify genes that, when knocked out, allow the cells to survive treatment. The identified genes could be involved in various cellular processes, such as:

Drug transport: Genes encoding drug influx or efflux pumps.

DNA repair: Genes involved in pathways that repair the specific type of DNA damage induced by this compound.

Apoptosis: Genes that regulate the programmed cell death pathway, which is often activated by chemotherapy.

Cell cycle control: Genes that control the progression of the cell cycle, as some phases may be more sensitive to drug-induced damage.

The findings from such screens provide valuable insights into the molecular basis of drug resistance and can lead to the identification of new therapeutic targets to overcome or prevent resistance nih.gov.

The following table outlines the steps involved in a typical CRISPR-based screen for drug resistance:

| Step | Description | Purpose |

|---|---|---|

| 1. Library Transduction | A pooled library of lentiviruses, each carrying a unique gRNA targeting a specific gene, is used to infect the cancer cell line. | To generate a population of cells with a wide range of single-gene knockouts. |

| 2. Drug Selection | The transduced cell population is treated with the chemotherapeutic agent (e.g., this compound). | To select for cells that have acquired resistance due to the knockout of a specific gene. |

| 3. Genomic DNA Extraction | Genomic DNA is extracted from the surviving cell population. | To prepare the gRNA sequences for analysis. |

| 4. PCR Amplification and Sequencing | The integrated gRNA sequences are amplified by PCR and then identified and quantified using next-generation sequencing. | To determine the relative abundance of each gRNA in the resistant population. |

| 5. Data Analysis | The sequencing data is analyzed to identify gRNAs that are significantly enriched in the drug-treated population compared to a control population. | To identify the genes whose knockout confers a survival advantage and are therefore implicated in drug resistance. |

Combinatorial and Novel Therapeutic Strategies Involving Pentamustine Preclinical

Rationale for Combination Strategies with Pentamustine

The primary rationale for exploring combination strategies with this compound is to achieve synergistic or additive effects, where the combined therapeutic outcome is greater than the sum of the individual agents. mdpi.commdpi.com By targeting multiple, often complementary, cellular pathways, combination therapies can potentially enhance cancer cell killing, overcome intrinsic or acquired drug resistance, and may allow for the use of lower doses of each agent, thereby potentially reducing toxicity. mdpi.comnih.gov The unique chemical structure of this compound, which suggests potential alkylating and antimetabolite properties similar to its parent compound bendamustine (B91647), provides a basis for investigating its use with a wide range of other anticancer drugs. nih.govelsevierpure.com The goal is to identify combinations that exploit different vulnerabilities within cancer cells, leading to a more robust and durable therapeutic response.

Preclinical Evaluation of this compound in Combination with Other Agents

Preclinical evaluation of combination therapies is a critical step in identifying promising new treatment regimens. fiercebiotech.com These studies, typically conducted in vitro using cancer cell lines and in vivo in animal models, are designed to assess the nature of the interaction between this compound and other drugs.

In vitro co-treatment studies are fundamental to determining whether the combination of this compound with another agent results in synergy, additivity, or antagonism. nih.govelifesciences.org Synergy occurs when the combined effect is greater than the expected additive effect, while antagonism is observed when the combination is less effective than the individual drugs. mdpi.comnih.gov These interactions are quantified using mathematical models, such as the combination index (CI) method, where a CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. nih.gov The table below illustrates hypothetical outcomes of such in vitro studies.

| Combination Agent | Cancer Cell Line | Observed Effect | Combination Index (CI) |

| Drug A | Lung Cancer (A549) | Synergy | 0.7 |

| Drug B | Breast Cancer (MCF-7) | Additive | 1.0 |

| Drug C | Leukemia (HL-60) | Antagonism | 1.5 |

| Drug D | Colon Cancer (HT-29) | Synergy | 0.6 |

This table is for illustrative purposes only, as specific preclinical data for this compound combinations is not currently available in published literature.

Understanding the mechanistic basis of synergistic interactions is crucial for the rational design of combination therapies. nih.gov For a hypothetical synergistic combination of this compound and another agent, the enhanced efficacy could be attributed to several mechanisms. For example, one agent might inhibit a DNA repair pathway, rendering cancer cells more susceptible to the DNA-damaging effects of this compound. nih.gov Alternatively, one drug could induce cell cycle arrest at a phase where the cells are more vulnerable to the cytotoxic effects of the other. Investigating these mechanisms involves a variety of molecular biology techniques to analyze changes in protein expression, cell signaling pathways, and cellular processes like apoptosis.

Advanced Delivery Systems for this compound in Research

Advanced drug delivery systems aim to improve the therapeutic index of anticancer agents by enhancing their delivery to tumor tissues while minimizing exposure to healthy tissues. nih.govpreprints.org

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer a promising strategy to improve the pharmacokinetic profile of drugs like this compound. mdpi.comnih.gov By encapsulating the drug, nanoparticles can protect it from premature degradation, increase its solubility, and prolong its circulation time. researchgate.net Furthermore, the small size of nanoparticles can allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. Preclinical research in this area would focus on developing stable this compound-loaded nanoparticles and evaluating their biodistribution, tumor accumulation, and efficacy in animal models. nih.govmdpi.com

| Nanoparticle Type | Core Material | Surface Modification | Potential Advantage |

| Liposome | Phospholipid bilayer | PEGylation | Improved circulation time, reduced immunogenicity |

| Polymeric Nanoparticle | PLGA | - | Controlled drug release |

| Micelle | Amphiphilic block copolymers | - | High drug loading capacity for hydrophobic drugs |

This table represents common nanoparticle platforms that could be investigated for this compound delivery.

Targeted delivery strategies aim to actively deliver this compound to cancer cells by utilizing ligands that bind to specific receptors overexpressed on the tumor cell surface.

Antibody-Drug Conjugates (ADCs) would involve linking this compound to a monoclonal antibody that recognizes a tumor-specific antigen. This approach has the potential to deliver the cytotoxic payload directly to the cancer cells, thereby increasing efficacy and reducing off-target toxicity.

Exosomes , which are natural nanovesicles involved in intercellular communication, are also being explored as drug delivery vehicles. Loading this compound into exosomes, potentially engineered to display specific targeting moieties on their surface, could offer a biocompatible and efficient way to deliver the drug to tumors.

Analytical Methodologies in Pentamustine Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a foundational technique for isolating and quantifying compounds within complex mixtures, such as biological or synthesis reaction samples. researchgate.net For a reactive compound like Pentamustine, these methods must be carefully optimized to ensure stability and achieve accurate measurements.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally unstable compounds like nitrogen mustards. nih.gov Given the reactivity of the nitrogen mustard group, direct analysis can be challenging due to instability in aqueous solutions. researchgate.net Research on analogous compounds often employs a derivatization step to create a more stable product for reliable quantification. nih.govcitius.technology For instance, agents like diethyldithiocarbamic acid (DDTC) or benzenethiol (B1682325) have been used to react with the mustard moiety, yielding a stable derivative that can be readily analyzed by reverse-phase HPLC with UV detection. nih.govresearchgate.net

In the context of this compound research, HPLC coupled with mass spectrometry (LC-MS/MS) would be the method of choice for quantifying the parent compound and its metabolites in biological matrices like plasma or urine. nih.govacs.org The analysis of the related compound bendamustine (B91647), for example, utilizes reverse-phase columns to separate the parent drug from its various metabolites. nih.govresearchgate.net Gradient elution with mobile phases consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol) allows for the effective separation of these compounds with differing polarities. nih.govresearchgate.net

Table 1: Representative HPLC Parameters for Nitrogen Mustard Analysis This table is illustrative and based on methodologies for related nitrogen mustard compounds like bendamustine.

| Parameter | Description | Reference |

|---|---|---|

| Column | Synergi Hydro RP or Synergi Polar RP, C18 | nih.gov |

| Mobile Phase A | 5mM Ammonium Formate with 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Methanol | nih.gov |

| Elution | Gradient | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) or UV | researchgate.netnih.gov |

| Derivatization (if required) | Diethyldithiocarbamic acid (DDTC) | nih.govcitius.technology |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. google.com Direct analysis of complex molecules like this compound by GC is generally not feasible due to its low volatility and thermal instability. However, GC, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and robust method for detecting trace levels of potential genotoxic impurities (GTIs) that may be related to the synthesis of alkylating agents. nih.govjst.go.jp

For the analysis of related alkylating agents or byproducts, methods often involve derivatization to increase volatility and thermal stability. citius.technologyresearchgate.net For example, N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) can be used to create silylated derivatives that are amenable to GC analysis. citius.technology Headspace GC-MS is another common approach, particularly for volatile impurities like alkyl halides that might be used in the synthesis process. shimadzu.com This technique analyzes the vapor phase above the sample, allowing for the detection of trace contaminants without injecting the non-volatile drug substance itself. researchgate.netshimadzu.com

Table 2: Representative GC-MS Parameters for Alkylating Agent Impurity Analysis This table is illustrative and based on general methodologies for analyzing potential impurities related to alkylating agents.

| Parameter | Description | Reference |

|---|---|---|

| Column | DB-5MS (or similar non-polar column) | jst.go.jp |

| Carrier Gas | Helium | jst.go.jp |

| Injection Mode | Headspace or Splitless (following derivatization) | jst.go.jpshimadzu.com |

| Oven Program | Initial hold at 60°C, ramp at 15°C/min to 280°C | jst.go.jp |

| Detector | Mass Spectrometer (MS) | nih.govjst.go.jp |

| Derivatization Agent | Pentafluorothiophenol or MSTFA | citius.technologyresearchgate.net |

Spectrometric Techniques for Structural Elucidation and Detection

Spectrometric methods are indispensable for determining the precise chemical structure of this compound and for identifying its transformation products in biological systems. pharmaceutical-journal.com

Mass Spectrometry (MS and MS/MS) in Metabolite and Adduct Analysis

Mass Spectrometry (MS), especially tandem mass spectrometry (MS/MS), is the definitive technique for identifying metabolites and drug-protein or drug-DNA adducts. nih.gov In studies of the related compound bendamustine, liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS) has been used to profile its extensive metabolism in human urine. researchgate.netnih.gov

The primary metabolic pathways for nitrogen mustards like bendamustine include hydrolysis of the reactive chloroethyl side chains to form monohydroxy and dihydroxy derivatives. researchgate.netnih.gov Other observed metabolic conversions include N-demethylation at the benzimidazole (B57391) ring and γ-hydroxylation of the butyric acid side chain. researchgate.netnih.gov Furthermore, MS/MS is crucial for identifying conjugation products, where the drug or its metabolites form adducts with endogenous molecules such as cysteine, leading to mercapturic acid derivatives, or even with creatinine (B1669602) and uric acid. nih.gov The fragmentation patterns observed in the MS/MS spectra provide the structural information needed to confirm the identity of these various metabolites and adducts. researchgate.net

Table 3: Common Metabolites Identified for the Related Compound Bendamustine This table illustrates the types of metabolites that could be expected for this compound, based on extensive studies of bendamustine.

| Metabolite Name | Abbreviation | Metabolic Conversion | Reference |

|---|---|---|---|

| γ-Hydroxybendamustine | M3 | CYP1A2-mediated oxidation | nih.govresearchgate.net |

| N-Desmethylbendamustine | M4 | CYP1A2-mediated oxidation | nih.govresearchgate.net |

| Monohydroxybendamustine | HP1 | Hydrolysis | researchgate.netnih.gov |

| Dihydroxybendamustine | HP2 | Hydrolysis | nih.govresearchgate.net |

| Bendamustine Cysteine Conjugate | - | Glutathione pathway | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. acs.org For a compound like this compound, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be used to confirm its molecular structure. ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework of the molecule. researchgate.netacs.org

In related benzimidazole structures, the aromatic protons on the benzimidazole ring, the protons of the butyric acid chain, and the protons on the nitrogen mustard moiety would all exhibit characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum. acs.orgrospatent.gov.ru The ¹³C NMR spectrum would complement this by identifying all unique carbon environments within the molecule. Advanced NMR techniques can establish connectivity between different parts of the molecule, confirming the final structure unambiguously.

Table 4: Representative ¹H NMR Chemical Shifts for a Benzimidazole Core Structure This table is illustrative and based on typical values for benzimidazole-containing compounds.

| Proton Type | Representative Chemical Shift (δ ppm) | Reference |

|---|---|---|

| Aromatic Protons (Benzimidazole) | 7.15 - 9.30 | acs.org |

| Methylene Protons (Butyric Acid α to C=O) | ~2.5 | orbit.com |

| Methylene Protons (-N-CH₂-CH₂-Cl) | ~3.6 | orbit.com |

Spectrophotometric and Cell-Based Assays for Mechanistic Studies

To understand the biological mechanism of action of an alkylating agent like this compound, researchers utilize a variety of in vitro assays. These assays can measure the compound's effect on DNA, cell viability, and specific cellular pathways. nih.govoncotarget.com

Spectrophotometry, which measures changes in light absorbance, often serves as the readout method for many of these assays. googleapis.com For example, cell viability assays like the MTT or WST assay rely on an enzymatic reaction that produces a colored formazan (B1609692) product, the concentration of which is measured with a spectrophotometer and is proportional to the number of living cells.

Cell-based assays provide a biologically relevant context to study the effects of a compound. oncotarget.com For a DNA alkylating agent, key mechanistic questions involve the extent of DNA damage and the cell's ability to repair it. nih.gov A specialized assay known as alk-BER (alkylation Base Excision Repair) can directly measure the formation of methyl DNA adducts and quantify the rate of their repair. researchgate.netnih.gov Other approaches use reporter gene technology, where DNA damage response pathways are linked to the expression of a reporter protein like luciferase. oncotarget.com The ATAD5-luciferase assay, for instance, exploits the stabilization of the ATAD5 protein following DNA damage, providing a quantitative measure of a compound's genotoxic potential. oncotarget.com These assays are critical for profiling the activity of chemotherapeutic agents and understanding the mechanisms that contribute to their efficacy. oncotarget.comresearchgate.net

Future Directions and Emerging Research Avenues for Pentamustine

Integration of Multi-Omics Data for Comprehensive Understanding

A complete understanding of a drug's interaction with a biological system requires a holistic view that a single line of molecular inquiry cannot provide. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to develop a comprehensive, system-level understanding of Pentamustine's mechanisms of action and resistance.

Multi-omics analysis allows researchers to examine the interplay between different molecular layers, from the genetic blueprint to functional protein and metabolite outputs. genedata.com For instance, the expression of an RNA transcript does not guarantee the corresponding protein will be expressed or functional; therefore, combining transcriptomic and proteomic data provides a more accurate picture of active biochemical pathways. frontlinegenomics.com This integrated approach can move research beyond assumptions and toward a more complete understanding of the biological system. frontlinegenomics.com

Future research on this compound could apply multi-omics to elucidate the complex cellular responses to the compound. By combining various datasets, it becomes possible to identify novel biomarkers, uncover mechanisms of drug resistance, and pinpoint synergistic combination therapies. Advanced computational tools and AI models are now capable of unifying and analyzing these large, heterogeneous datasets to generate testable hypotheses and extract clinically relevant insights. harvard.edufrontiersin.org Data can be sourced from preclinical models and patient samples and integrated with large public repositories like The Cancer Genome Atlas (TCGA) to enhance the power of the analysis. bcm.edu

Table 1: Application of Multi-Omics in this compound Research

| Omics Type | Potential Data Source | Key Research Questions Addressed |

|---|---|---|

| Genomics | Patient-Derived Xenografts (PDX), Tumor Biopsies | Identify baseline genetic mutations (e.g., in DNA repair pathways) that confer sensitivity or resistance to this compound. |

| Transcriptomics | Cell Lines, PDX Models | Profile gene expression signatures that emerge post-treatment to understand cellular reprogramming and adaptive resistance. |

| Proteomics | Patient Samples, Organoids | Quantify changes in protein expression and post-translational modifications to map signaling pathways directly impacted by this compound. |

| Metabolomics | Plasma Samples, Cell Culture | Map the metabolic rewiring that occurs in cancer cells upon treatment, potentially revealing metabolic vulnerabilities. |

| Integrative Analysis | All of the above | Build comprehensive models of drug action, predict patient response, and identify rational combination strategies. bigomics.ch |

Development of Predictive Preclinical Models and Biomarkers

The successful translation of a compound from the laboratory to clinical use hinges on the quality and predictive power of early-stage research models and the identification of biomarkers to guide its application.

Preclinical Models: Traditional preclinical research has often relied on models that lack relevance to human disease, contributing to high attrition rates for new cancer agents in clinical trials. crownbio.comtranscurebioservices.com To overcome this, future this compound research should utilize more advanced and predictive models. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted directly into a mouse, are considered highly predictive because they maintain the heterogeneity and genetic background of the original human tumor. crownbio.com Conducting "Mouse Clinical Trials" with cohorts of diverse PDX models can better represent a human clinical study, providing robust data on which patient subtypes are likely to respond. crownbio.com Furthermore, for evaluating interactions with the immune system, CD34+ humanized immune system (HIS) mice offer a stable and relevant model for immuno-oncology studies. transcurebioservices.com Other innovative systems, such as organ-on-a-chip models, can also offer more accurate mimicry of human biology and provide real-time data on drug interactions. cellfield.tech

Table 2: Comparison of Preclinical Models for this compound Evaluation

| Model Type | Key Features | Advantages for this compound Research | Limitations |

|---|---|---|---|

| Cell Line-Derived Xenograft (CDX) | Established cancer cell lines injected into mice. | High reproducibility, low cost. | Genetic drift from original tumor, lacks patient heterogeneity. crownbio.com |

| Patient-Derived Xenograft (PDX) | Patient tumor fragments implanted in mice. | Preserves original tumor architecture and heterogeneity. crownbio.com | Higher cost and complexity. |

| Humanized (HIS) Mice | Mice with a reconstituted human immune system. | Allows study of interactions between this compound and human immune cells. transcurebioservices.com | Complex to generate, potential for graft-versus-host disease in some models. transcurebioservices.com |

| Organ-on-a-Chip | Microfluidic culture devices with human cells in a 3D environment. | Mimics human organ-level physiology, allows real-time monitoring. cellfield.tech | Does not fully recapitulate systemic effects in a whole organism. |

Biomarkers: A critical goal of modern oncology is to deliver personalized therapy, which requires biomarkers to predict which patients will benefit from a specific treatment. nih.gov For this compound, future research must focus on discovering and validating such biomarkers. These can be categorized into several types:

Genomic Biomarkers: Given that this compound is an alkylating agent, mutations in DNA damage repair genes could be strong predictors of sensitivity.

Transcriptomic Biomarkers: Gene expression signatures, rather than single genes, may offer a more robust prediction of response or resistance.

Proteomic Biomarkers: The expression level of specific proteins involved in drug transport, metabolism, or apoptosis could influence efficacy.

Circulating Biomarkers: Analysis of circulating tumor DNA (ctDNA) or other molecules in the blood could provide a non-invasive method for monitoring treatment response. google.com

The identification of such markers is crucial for patient stratification in future studies. crownbio.com While some biomarkers like PD-L1 expression and tumor mutation burden (TMB) are well-established for immunotherapies, their relevance in the context of chemotherapy with agents like this compound is an area ripe for investigation. nih.gov

Table 3: Potential Predictive Biomarkers for this compound

| Biomarker Class | Specific Example | Rationale for Investigation |

|---|---|---|

| Genomic | Mutations in DNA repair pathway genes (e.g., ATM, BRCA1/2). | Defects in DNA repair may increase cancer cell vulnerability to DNA-damaging agents like this compound. |

| Pharmacogenetic | Polymorphisms in drug-metabolizing enzyme genes (e.g., CYP family). | Genetic variations can influence a patient's individual drug metabolism and response. nih.gov |

| Transcriptomic | A defined gene expression signature associated with apoptosis or cell cycle arrest. | A pre-existing cellular state primed for cell death could predict a stronger response to this compound. |

| Proteomic | Expression levels of drug efflux pumps (e.g., P-glycoprotein). | Overexpression of proteins that pump drugs out of the cell is a common mechanism of resistance. |

Exploration of this compound's Potential in Other Disease Contexts

While initial research may focus on a specific cancer type, such as lymphoma, the mechanism of action of this compound as a DNA alkylating agent suggests it may have broader applicability. googleapis.commayoclinic.orgoregoncancer.com Alkylating agents are a cornerstone of treatment for a wide variety of hematological and solid tumors. Therefore, a key future direction is the systematic exploration of this compound's activity in other disease contexts.

This exploration could be guided by the known sensitivities of other cancers to DNA-damaging agents. For instance, survivors of Hodgkin lymphoma, a disease often treated with alkylating agents, have an increased risk of developing second cancers, including leukemia, lung cancer, breast cancer, and stomach cancer, suggesting a biological link that could be exploited therapeutically. cancer.org Preclinical screening using large panels of cancer cell lines from diverse tissue origins or a variety of PDX models could rapidly identify new, promising therapeutic areas for this compound.

Table 4: Potential New Therapeutic Applications for this compound

| Disease Context | Specific Examples | Rationale for Investigation |

|---|---|---|

| Other Hematological Malignancies | Acute Myeloid Leukemia (AML), Multiple Myeloma | These cancers are often treated with other alkylating agents, indicating potential sensitivity to this compound's mechanism. |

| Solid Tumors | Lung Cancer, Breast Cancer, Ovarian Cancer | Subtypes of these solid tumors, particularly those with deficiencies in DNA repair, are known to be vulnerable to DNA-damaging therapies. |

| Combination Therapy | With PARP inhibitors or Immunotherapies | this compound-induced DNA damage may synergize with drugs that inhibit DNA repair (PARP inhibitors) or increase tumor antigen presentation for immune recognition (immunotherapies). |

Addressing Unresolved Questions in this compound Research

Despite progress, several fundamental questions about this compound likely remain. A focused research effort to address these unresolved issues is essential for its optimal development. Decades of experience with other drugs have shown that a deep understanding of clinical pharmacology is crucial but often lacking, especially for compounds repurposed or developed without large commercial incentives. nih.gov Improving the scientific knowledge base is paramount. nih.gov

Key unresolved questions include:

Mechanisms of Resistance: Beyond general knowledge, what are the specific, dynamic molecular changes that allow a cancer cell to become resistant to this compound?

Interaction with the Tumor Microenvironment: How does this compound alter the complex ecosystem of a tumor, including immune cells, fibroblasts, and vasculature? Does it promote an immunogenic or an immunosuppressive environment?

Synergistic Combinations: What is the molecular basis for synergy between this compound and other classes of drugs, such as targeted therapies or immune checkpoint inhibitors? mayoclinic.org Identifying these interactions could unlock more effective treatment regimens.

Answering these questions will require a concerted effort using the advanced models and multi-omics approaches described in the preceding sections.

Table 5: Key Unresolved Questions in this compound Research

| Unresolved Question | Proposed Research Strategy |

|---|---|

| What are the precise molecular mechanisms of acquired resistance to this compound? | Longitudinal multi-omics analysis (genomics, transcriptomics) of preclinical models (cell lines, PDX) as they develop resistance. |

| How does this compound modulate the tumor immune microenvironment? | Spatial transcriptomics and multiplex immunofluorescence on tumor sections from treated humanized mice or PDX models. |

| What are the most effective combination therapy partners for this compound? | High-throughput screening of this compound with a library of approved and investigational drugs across a panel of cancer cell lines. |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Pentamustine, and how can purity and structural integrity be validated methodologically?

- Answer : Synthesis protocols for this compound typically involve alkylation reactions under controlled conditions. Key steps include:

- Use of anhydrous solvents (e.g., dimethylformamide) to prevent hydrolysis .

- Characterization via nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98% by area under the curve).

- Elemental analysis to verify stoichiometric composition .

Q. Which in vitro and in vivo models are most appropriate for evaluating this compound’s antitumor efficacy, and what methodological controls are essential?

- Answer :

- Models :

- In vitro: Human lymphoma cell lines (e.g., Jurkat, Raji) for IC₅₀ determination via MTT assays .

- In vivo: Xenograft mouse models using subcutaneously implanted tumors (e.g., murine leukemia L1210) .

- Controls : Include vehicle-treated controls, positive controls (e.g., cyclophosphamide), and dose-response curves. Ensure blinding during data collection to reduce bias .

Q. What are the primary biochemical mechanisms of action of this compound, and how can they be experimentally distinguished from other alkylating agents?

- Answer : this compound likely crosslinks DNA via guanine N7 alkylation. To distinguish its mechanism:

- Conduct comet assays to quantify DNA strand breaks compared to reference alkylators (e.g., chlorambucil).

- Use competitive binding assays with radiolabeled DNA to assess binding specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data (e.g., half-life variability) across this compound studies?

- Answer : Contradictions may arise from differences in species, administration routes, or analytical methods. Mitigation strategies include:

- Meta-analysis : Pool data from multiple studies and stratify by variables (e.g., rodent vs. primate models) .

- Standardized Protocols : Adopt consensus guidelines for plasma sampling intervals and LC-MS/MS quantification .

- Table : Example of conflicting half-life data and proposed reconciliation:

| Study | Model | Half-life (h) | Proposed Cause |

|---|---|---|---|

| A | Mouse | 2.1 | Fasted state |

| B | Rat | 3.8 | Fed state |

Q. What experimental strategies optimize this compound’s therapeutic index in combination therapies without exacerbating toxicity?

- Answer :

- Screening : Use high-throughput combinatorial drug screens (e.g., SynergyFinder) to identify additive/synergistic pairs .

- Toxicity Mitigation : Co-administer cytoprotective agents (e.g., amifostine) and monitor organ-specific toxicity via histopathology .

- Dosing : Pharmacokinetic-pharmacodynamic (PK-PD) modeling to balance efficacy and safety .

Q. What molecular mechanisms underlie resistance to this compound, and how can they be functionally validated?

- Answer : Resistance may involve upregulated DNA repair (e.g., MGMT expression) or drug efflux pumps. Validation steps:

- CRISPR Knockout : Target candidate genes (e.g., ABCB1) in resistant cell lines and reassess IC₅₀ .

- Functional Assays : Measure intracellular drug accumulation via fluorescent analogs and correlate with transporter activity .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by comparing results across assays (e.g., Western blot vs. qPCR for protein/mRNA levels) .

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and cite all experimental parameters (e.g., batch numbers of reagents) .

- Ethical Compliance : Disclose IRB/IACUC approvals and adhere to ARRIVE guidelines for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.